molecular formula C10H21N B2835945 (2S)-2-Cycloheptylpropan-1-amine CAS No. 2248172-62-3

(2S)-2-Cycloheptylpropan-1-amine

Cat. No.: B2835945
CAS No.: 2248172-62-3
M. Wt: 155.285
InChI Key: WJPOHVQEJUUJJY-SECBINFHSA-N
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Description

(2S)-2-Cycloheptylpropan-1-amine is a chiral amine compound featuring a cycloheptane ring and a propan-1-amine chain, presenting a defined stereochemistry at the 2-position that is critical for research into stereospecific biological interactions . This structural class of cycloalkyl amines is of significant interest in medicinal chemistry for the discovery and development of novel therapeutic agents . Preclinical research indicates that related compounds have shown potential for investigating a wide range of central nervous system (CNS) conditions, including cognitive disorders, depressive diseases, movement diseases, and substance abuse . Furthermore, their applications extend to studies in sleep disorders, obesity, and sexual dysfunction . The mechanism of action for such compounds is often explored in the context of interacting with neurotransmitter systems, though the specific pharmacological profile of this compound remains to be fully characterized by researchers. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses in humans or animals . It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional and governmental regulations.

Properties

IUPAC Name

(2S)-2-cycloheptylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPOHVQEJUUJJY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Cycloheptylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cycloheptanone, which undergoes a reductive amination process.

    Reductive Amination: Cycloheptanone is reacted with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the corresponding amine.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer. Common methods include the use of chiral chromatography or crystallization with chiral resolving agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Cycloheptylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Cycloheptanone derivatives.

    Reduction: Cycloheptyl alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

(2S)-2-Cycloheptylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Cycloheptylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclic Alkylamines

(2S)-1-Cyclopentylpropan-2-amine (CAS 473734-47-3, C₈H₁₇N) Structural Differences: Features a five-membered cyclopentyl ring instead of cycloheptyl. Synthesis: Likely involves cyclopentane ring formation via intramolecular cyclization, a simpler process than forming seven-membered rings due to lower ring strain.

N-(2-Chloroethyl)-N-methylpropan-1-amine (CAS 763884-48-6, C₆H₁₄ClN) Functional Groups: Contains a chloroethyl group, introducing electrophilic reactivity. Applications: Likely serves as an alkylating agent, contrasting with the non-reactive cycloheptylamine .

Halogenated Amines

Tris(2-chloroethyl)amine (CAS 555-77-1, C₆H₁₂Cl₃N) Structure: Three chloroethyl groups attached to a central nitrogen. Reactivity: A nitrogen mustard agent capable of DNA crosslinking, highlighting drastic toxicity differences compared to the non-halogenated cycloheptylamine .

N-(2-Chloroethyl)-N-propylpropan-1-amine (CAS 36716-60-6, C₈H₁₈ClN) Substituents: Combines chloroethyl and propyl groups, balancing reactivity and lipophilicity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends
(2S)-2-Cycloheptylpropan-1-amine* C₉H₁₉N ~141.26 Cycloheptyl, S-config Low polarity, high logP
(2S)-1-Cyclopentylpropan-2-amine C₈H₁₇N 127.23 Cyclopentyl, S-config Moderate lipophilicity
N-(2-Chloroethyl)-N-methylpropan-1-amine C₆H₁₄ClN 147.64 Chloroethyl, methyl Polar due to Cl, moderate
Tris(2-chloroethyl)amine C₆H₁₂Cl₃N 204.53 Three chloroethyl Highly reactive, polar

*Estimated based on cyclopentyl analog .

Q & A

Q. What are the primary synthetic routes for (2S)-2-Cycloheptylpropan-1-amine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of This compound typically employs reductive amination or chiral resolution techniques. For instance, reductive amination of cycloheptyl ketones with ammonia or amines, followed by asymmetric reduction using catalysts like chiral boranes, can yield the desired enantiomer. Key factors include:
  • Temperature : Lower temperatures (0–5°C) favor enantioselectivity by reducing side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions.
  • Catalyst loading : Optimal loading (5–10 mol%) balances cost and yield .
    Evidence from analogous compounds (e.g., (1S,2S)-cyclopropan-1-amine derivatives) highlights the role of chiral auxiliaries in stereochemical control .

Q. Which analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Utilized with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Mobile phases like hexane/isopropanol (95:5) achieve baseline separation .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry; NOE experiments validate spatial arrangements (e.g., cycloheptyl ring conformation) .
  • Mass Spectrometry (HRMS) : Accurate mass measurement (<2 ppm error) verifies molecular formula .
  • Polarimetry : Specific rotation values (αD\alpha_D) distinguish enantiomers (e.g., (+)- vs. (-)-forms) .

Q. Why is stereochemistry critical in modulating the biological activity of this compound?

  • Methodological Answer : Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes, GPCRs). For example, the (2S) configuration in related amines enhances binding affinity to monoamine transporters due to optimal spatial alignment of the cycloheptyl group with hydrophobic pockets . Computational docking studies (AutoDock Vina) can predict these interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >90% yield in the asymmetric synthesis of this compound?

  • Methodological Answer : A Design of Experiments (DoE) approach identifies critical parameters:
  • Catalyst Screening : Chiral Ru-BINAP complexes outperform Rh catalysts in enantioselectivity (e.g., 92% ee vs. 75% ee) .
  • Pressure Effects : Hydrogenation under 50–100 bar H2_2 improves conversion rates without racemization .
  • Workup Protocols : Acid-base extraction removes unreacted ketones, while silica gel chromatography isolates the pure amine .
    Statistical tools (e.g., ANOVA) validate reproducibility across batches .

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Cell-based vs. cell-free systems (e.g., HEK-293 vs. CHO cells) differ in membrane permeability and receptor density. Normalize data to internal controls (e.g., % activity relative to a reference agonist) .
  • Metabolic Stability : Hepatic microsome assays (human vs. rodent) reveal species-specific degradation rates. LC-MS/MS quantifies parent compound stability .
  • Receptor Subtype Selectivity : Radioligand binding assays (e.g., 3^3H-LSD for 5-HT2A_{2A}) clarify target engagement .

Q. What computational strategies predict the metabolic pathways of this compound in vivo?

  • Methodological Answer :
  • In Silico Tools :
  • CYP450 Metabolism Prediction (SwissADME) : Identifies potential oxidation sites (e.g., cycloheptyl ring) .
  • Molecular Dynamics (MD) Simulations : Models interactions with cytochrome P450 enzymes to predict regioselective hydroxylation .
  • In Vitro Validation : Microsomal incubations with NADPH cofactor, analyzed via UPLC-QTOF, confirm predicted metabolites .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining enantiomeric excess >98%?

  • Methodological Answer :
  • Continuous Flow Chemistry : Minimizes batch variability; residence time optimization (30–60 s) ensures complete conversion .
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C on chitosan) enable reuse for >5 cycles without significant loss in ee .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

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